A Senior Application Scientist's Technical Guide to 2-Fluoro-5-(trifluoromethyl)benzoyl chloride
A Senior Application Scientist's Technical Guide to 2-Fluoro-5-(trifluoromethyl)benzoyl chloride
Abstract
This guide provides an in-depth technical overview of 2-Fluoro-5-(trifluoromethyl)benzoyl chloride (CAS No. 207981-46-2), a highly versatile fluorinated building block. Intended for an audience of researchers, medicinal chemists, and process development scientists, this document moves beyond a simple recitation of properties to explore the causality behind its synthesis, reactivity, and application. We will examine its role as a critical intermediate in the development of pharmaceuticals and agrochemicals, grounded in the unique electronic properties conferred by its fluoro and trifluoromethyl substituents.[1] Detailed, field-proven protocols for its synthesis and subsequent derivatization are provided, alongside essential safety and handling information to ensure its effective and safe utilization in a laboratory setting.
Core Compound Identity and Physicochemical Profile
2-Fluoro-5-(trifluoromethyl)benzoyl chloride is a specialized acyl chloride distinguished by the presence of two electron-withdrawing groups on the aromatic ring: a fluorine atom at the ortho-position and a trifluoromethyl group at the meta-position relative to the benzoyl chloride moiety. This substitution pattern significantly enhances the electrophilicity of the carbonyl carbon, making the compound an exceptionally reactive and valuable reagent for nucleophilic acyl substitution reactions.[2]
Key Identifiers and Properties
The fundamental properties of this compound are summarized below, providing at-a-glance information critical for experimental design and safety assessment.
| Property | Value | Source(s) |
| CAS Number | 207981-46-2 | [1][3][4] |
| Molecular Formula | C₈H₃ClF₄O | [1][3][4] |
| Molecular Weight | 226.56 g/mol | [1][3][4] |
| Synonyms | α,α,α,6-Tetrafluoro-m-toluoyl chloride | [1] |
| Appearance | Colorless to light yellow clear liquid | [1] |
| Boiling Point | 191 °C (lit.) | [1][3][4] |
| Density | 1.499 - 1.5 g/mL at 25 °C (lit.) | [1][3] |
| Refractive Index (n20/D) | 1.468 - 1.47 (lit.) | [1][3] |
| Storage Conditions | 2 - 8 °C, under inert atmosphere, away from moisture | [1][5] |
Synthesis and Mechanism
The most direct and industrially relevant synthesis of 2-Fluoro-5-(trifluoromethyl)benzoyl chloride involves the chlorination of its corresponding carboxylic acid precursor, 2-Fluoro-5-(trifluoromethyl)benzoic acid (CAS No. 115029-23-7).[3][6] Several reagents can accomplish this transformation, but thionyl chloride (SOCl₂) is often preferred in laboratory and industrial settings.[7][8]
Rationale for Reagent Selection: Thionyl Chloride
The choice of thionyl chloride is a strategic one rooted in process efficiency. The reaction proceeds via a nucleophilic acyl substitution mechanism where the carboxylic acid's hydroxyl group is converted into a superior leaving group.[2][9] The key advantage of SOCl₂ is that the byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous.[7][9] This simplifies the purification process immensely, as these byproducts are easily removed from the reaction mixture, driving the equilibrium toward the product side and often leaving a relatively pure acyl chloride that can be purified by simple fractional distillation.[7]
Caption: Synthetic route from carboxylic acid to acyl chloride.
Detailed Experimental Protocol: Synthesis
This protocol describes a robust method for converting the carboxylic acid precursor to the target acyl chloride.
Materials:
-
2-Fluoro-5-(trifluoromethyl)benzoic acid (1.0 eq)
-
Thionyl chloride (SOCl₂) (1.5 - 2.0 eq)
-
Catalytic N,N-Dimethylformamide (DMF) (a few drops)
-
Anhydrous toluene (as solvent, optional)
-
Round-bottom flask with reflux condenser and gas outlet/scrubber
-
Magnetic stirrer and heating mantle
Procedure:
-
Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a gas outlet connected to a basic scrubber (e.g., NaOH solution) to neutralize the HCl and SO₂ gases produced. The entire apparatus must be protected from atmospheric moisture.
-
Charging the Flask: Charge the flask with 2-Fluoro-5-(trifluoromethyl)benzoic acid (1.0 eq). If using a solvent, add anhydrous toluene.
-
Addition of Reagents: Add a few drops of DMF as a catalyst. Slowly add thionyl chloride (1.5 eq) to the flask at room temperature with stirring. The reaction is often exothermic.
-
Reaction: Heat the mixture to reflux (typically 70-80 °C) and maintain for 2-4 hours.[8] The progress can be monitored by the cessation of gas evolution.
-
Workup and Purification:
-
Allow the reaction mixture to cool to room temperature.
-
Remove the excess thionyl chloride and solvent under reduced pressure. Caution: This should be done in a well-ventilated fume hood.
-
The crude 2-Fluoro-5-(trifluoromethyl)benzoyl chloride can then be purified by fractional distillation under vacuum to yield a clear, colorless to light yellow liquid.
-
Chemical Reactivity and Mechanistic Insights
The reactivity of 2-Fluoro-5-(trifluoromethyl)benzoyl chloride is dominated by the highly electrophilic carbonyl carbon. It readily undergoes nucleophilic acyl substitution with a wide range of nucleophiles.
Reaction with Amines: Amide Formation
The reaction with primary or secondary amines is a cornerstone of its application, leading to the formation of stable amide bonds.[10] This reaction is fundamental to the synthesis of many active pharmaceutical ingredients (APIs).[11] The reaction typically proceeds rapidly at low temperatures, often in the presence of a non-nucleophilic base like triethylamine or pyridine to scavenge the HCl byproduct.[10][12]
Caption: Standard laboratory workflow for an acylation reaction.
Detailed Experimental Protocol: Amide Synthesis (General)
Materials:
-
A primary or secondary amine (1.0 eq)
-
2-Fluoro-5-(trifluoromethyl)benzoyl chloride (1.05 eq)
-
Triethylamine (Et₃N) or Pyridine (1.2 eq)
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
Initial Setup: In a round-bottom flask, dissolve the amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Cooling: Cool the stirred solution to 0 °C using an ice bath.
-
Acylation: Dissolve 2-Fluoro-5-(trifluoromethyl)benzoyl chloride (1.05 eq) in a small amount of anhydrous DCM and add it dropwise to the cooled amine solution over 15-30 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC) or LC-MS.
-
Workup:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: The crude amide product can be purified by recrystallization or column chromatography.
Reaction with Alcohols: Ester Formation
In a similar fashion, the compound reacts with alcohols to form esters.[13] This reaction is also typically performed in the presence of a base (like pyridine) to neutralize the HCl generated. The resulting esters are also valuable intermediates in various synthetic pathways.
Applications in Research and Development
The primary value of this reagent lies in its ability to introduce the 2-fluoro-5-(trifluoromethyl)phenyl moiety into a target molecule.[1] This specific structural unit is highly sought after in medicinal and agricultural chemistry.
The Role of the Trifluoromethyl Group in Drug Design
The trifluoromethyl (CF₃) group is a cornerstone of modern drug design.[14] Its inclusion in a molecule can profoundly and beneficially alter its properties:[15]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group highly resistant to metabolic degradation (e.g., oxidation by Cytochrome P450 enzymes). This can increase the drug's half-life.[15]
-
Lipophilicity: The CF₃ group significantly increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve bioavailability.[10][15]
-
Binding Affinity: The high electronegativity of the fluorine atoms can lead to favorable interactions with biological targets, potentially increasing the binding affinity and potency of the drug.[10][11]
A Key Building Block
Due to these favorable properties, 2-Fluoro-5-(trifluoromethyl)benzoyl chloride serves as a key intermediate in the synthesis of:
-
Pharmaceuticals: It is used to create APIs with enhanced biological activity for therapeutic areas such as oncology (kinase inhibitors) and inflammation.[1][10]
-
Agrochemicals: It is a component in the production of advanced herbicides and pesticides, where the fluorinated moiety contributes to the potency and stability of the final product.[1]
-
Advanced Materials: The compound is also used in materials science to develop specialty polymers and coatings that require high thermal stability and chemical resistance.[1]
Safety, Handling, and Storage
As a highly reactive chemical, strict adherence to safety protocols is mandatory when handling 2-Fluoro-5-(trifluoromethyl)benzoyl chloride.
Hazard Profile
The compound is classified as corrosive and combustible, with specific hazards outlined below.
| Hazard Statement | Description | Source(s) |
| H314 | Causes severe skin burns and eye damage. | [16] |
| H290 | May be corrosive to metals. | [16] |
| H227 | Combustible liquid. | [16] |
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of vapors.[5] An eyewash station and safety shower must be readily accessible.
-
Personal Protective Equipment:
-
Gloves: Wear suitable chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Use chemical safety goggles and a face shield.
-
Clothing: Wear a flame-retardant lab coat and closed-toe shoes.
-
Storage and Incompatibilities
-
Storage: Store in a tightly sealed, corrosive-resistant container in a cool, dry, and well-ventilated area designated for corrosives.[1][5] Recommended storage temperature is 2-8 °C.[1] The container should be kept under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation by moisture.
-
Incompatibilities: Keep away from water, strong bases, alcohols, and oxidizing agents.[5][17] The compound reacts violently with water, liberating toxic HCl gas.[5]
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Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2) . YouTube. [Link]
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Exploring the Utility of Trifluoromethylbenzoyl Chloride in Fine Chemical Synthesis . NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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2-Fluoro-5-(trifluoromethyl)benzoyl chloride . African Rock Art. [Link]
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Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities . Hovione. [Link]
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What is best condition for benzolation of primary aromatic amines in presence of secondary amine? . ResearchGate. [Link]
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